molecular formula C10H12N4O3 B13635033 N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine

N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B13635033
M. Wt: 236.23 g/mol
InChI Key: ZIUIQQZWAKHGHH-UHFFFAOYSA-N
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Description

N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The introduction of a nitro group to the benzoxadiazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The introduction of the propyl group to the nitrogen atom. This can be done using propyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The introduction of the methyl group to the nitrogen atom. This step can be carried out using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks the propyl group, making it less hydrophobic.

    N-propyl-7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks the methyl group, affecting its reactivity and interaction with enzymes.

    7-nitro-2,1,3-benzoxadiazol-4-amine: Lacks both the methyl and propyl groups, making it more polar and less reactive.

Uniqueness

N-methyl-7-nitro-N-propyl-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both methyl and propyl groups, which enhance its hydrophobicity and reactivity. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-methyl-4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C10H12N4O3/c1-3-6-13(2)7-4-5-8(14(15)16)10-9(7)11-17-12-10/h4-5H,3,6H2,1-2H3

InChI Key

ZIUIQQZWAKHGHH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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